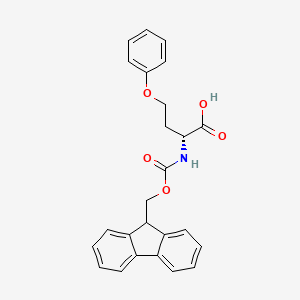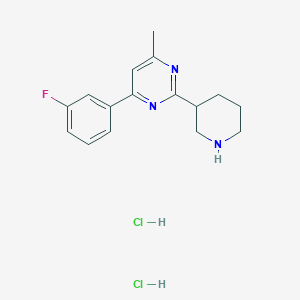
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrimidine derivative that has been synthesized using various methods, and it has been found to have promising biological effects.
Applications De Recherche Scientifique
Aurora Kinase Inhibition
This compound has shown potential as an Aurora kinase inhibitor, which suggests its utility in cancer treatment. Aurora kinases are essential for cell division, and their inhibition could lead to targeted cancer therapies. Specifically, compounds related to 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine have been identified for their ability to inhibit Aurora A kinase, indicating a promising avenue for therapeutic intervention in oncological research (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Radiochemical Applications
The compound's framework has been utilized in the synthesis of derivatives aimed at imaging dopamine D4 receptors. This application is crucial for studying various neurological conditions, including Parkinson's disease and schizophrenia. A specific synthesis involving electrophilic fluorination has been developed to create high-specific-radioactivity compounds for this purpose (O. Eskola et al., 2002).
Antimycobacterial Activity
Derivatives of the compound have been explored for their antimycobacterial properties, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates potential applications in developing new treatments for tuberculosis, especially in the context of multidrug-resistant strains (R. Kumar et al., 2008).
Coordination Complexes and Material Science
Research has also delved into the compound's role in forming coordination complexes with metals, leading to the development of novel materials with potential applications in catalysis and material science. This area of research focuses on understanding the compound's ability to interact with metals and form structures with unique properties (E. Klimova et al., 2013).
Anti-Lung Cancer Activity
Furthermore, fluoro-substituted derivatives of the compound have been synthesized and evaluated for their anti-lung cancer activity, showcasing the compound's relevance in the development of new oncological treatments. This research indicates that modifications to the core structure can lead to significant biological activity against cancer cell lines (A. G. Hammam et al., 2005).
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHGYWOMUUBMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

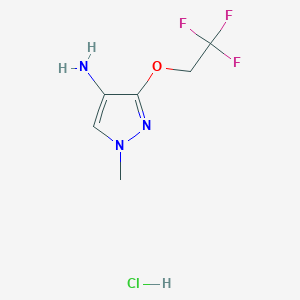
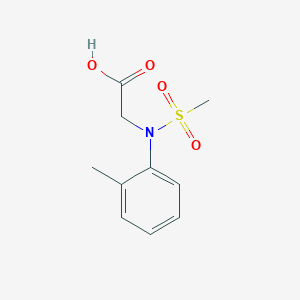
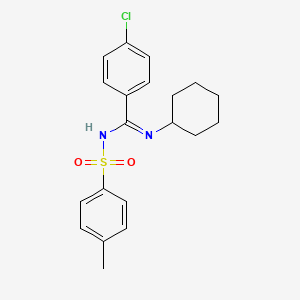
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)
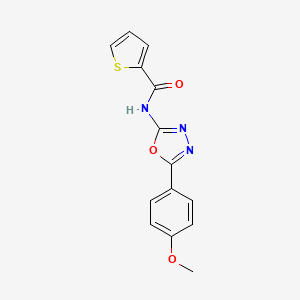

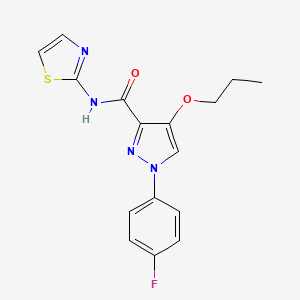
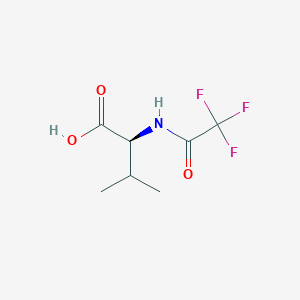



![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2797696.png)
